1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited, and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential clinical applications.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one involves its ability to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. Specifically, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling. By inhibiting BTK activity, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to block the proliferation and survival of cancer cells and immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one has a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In immune cells, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in tissue damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one in lab experiments is its relatively high potency and selectivity for BTK inhibition. This makes it a useful tool for studying the role of BTK in various disease processes, and for identifying potential new therapeutic targets. However, one limitation of using 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in vivo.
Orientations Futures
There are several future directions for research on 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one. One area of research is focused on identifying potential combination therapies that could enhance the efficacy of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one as an anticancer or autoimmune therapy. Another area of research is focused on developing new formulations of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one that could improve its pharmacokinetic properties and increase its half-life in vivo. Finally, there is ongoing research aimed at identifying new targets for 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one and other BTK inhibitors, with the goal of developing more effective and targeted therapies for cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one involves several steps, starting with the reaction of 4-ethylsulfonylpiperazine with ethyl 2-bromoacetate to form a key intermediate. This intermediate is then reacted with 1,6-diaminohexane to produce the final product, 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one. The overall yield of this synthesis method is approximately 20%, making it a relatively efficient process.
Applications De Recherche Scientifique
1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one has been the subject of extensive scientific research aimed at understanding its potential clinical applications. One area of research has focused on its use as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Studies have shown that 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to inhibit the activity of key signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for further development as an anticancer agent.
Another area of research has focused on the potential use of 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Studies have shown that 1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one is able to inhibit the activity of certain immune cells that are responsible for the inflammation and tissue damage associated with these diseases, making it a potential therapeutic option for patients who do not respond to conventional treatments.
Propriétés
IUPAC Name |
1-[2-(4-ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-2-22(20,21)17-10-8-15(9-11-17)14(19)12-16-7-5-3-4-6-13(16)18/h2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMMHIWIZGEITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CN2CCCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.